molecular formula C16H15ClN2O2 B14877086 (E)-2-chloro-N'-(1-(4-methoxyphenyl)ethylidene)benzohydrazide

(E)-2-chloro-N'-(1-(4-methoxyphenyl)ethylidene)benzohydrazide

Cat. No.: B14877086
M. Wt: 302.75 g/mol
InChI Key: BYDIYQNNGTZGJA-WOJGMQOQSA-N
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Description

(E)-2-chloro-N’-(1-(4-methoxyphenyl)ethylidene)benzohydrazide is a hydrazone derivative known for its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a benzohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-chloro-N’-(1-(4-methoxyphenyl)ethylidene)benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 4-methoxyacetophenone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and recrystallized from ethanol to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for (E)-2-chloro-N’-(1-(4-methoxyphenyl)ethylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-chloro-N’-(1-(4-methoxyphenyl)ethylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

(E)-2-chloro-N’-(1-(4-methoxyphenyl)ethylidene)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Material Science: It is used in the synthesis of metal complexes, which have applications in catalysis and material development.

    Analytical Chemistry: The compound can be used as a reagent for the detection and quantification of certain metal ions.

Mechanism of Action

The mechanism by which (E)-2-chloro-N’-(1-(4-methoxyphenyl)ethylidene)benzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its hydrazone moiety can undergo tautomerization, allowing it to bind to various biological targets and modulate their activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-hydroxy-N’-(1-(4-methoxyphenyl)ethylidene)benzohydrazide
  • (E)-2-chloro-N’-(1-(4-hydroxyphenyl)ethylidene)benzohydrazide
  • (E)-2-chloro-N’-(1-(4-methylphenyl)ethylidene)benzohydrazide

Uniqueness

(E)-2-chloro-N’-(1-(4-methoxyphenyl)ethylidene)benzohydrazide is unique due to the presence of both chloro and methoxy groups, which enhance its reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

2-chloro-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C16H15ClN2O2/c1-11(12-7-9-13(21-2)10-8-12)18-19-16(20)14-5-3-4-6-15(14)17/h3-10H,1-2H3,(H,19,20)/b18-11+

InChI Key

BYDIYQNNGTZGJA-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1Cl)/C2=CC=C(C=C2)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1Cl)C2=CC=C(C=C2)OC

Origin of Product

United States

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